Taxine A
Overview
Description
Taxine A is a toxic alkaloid found in various species of the yew tree, particularly in Taxus baccata and Taxus cuspidata. It is one of the major taxine alkaloids, along with Taxine B, and is known for its cardiotoxic properties. The compound has a complex structure, characterized by multiple hydroxyl and acetoxy groups, making it a significant subject of study in toxicology and pharmacology .
Mechanism of Action
Target of Action
Taxine A, a major alkaloid found in yew trees, primarily targets the sodium and calcium channels of myocardial cells . These channels play a crucial role in the electrical conduction system of the heart, which is responsible for the heart’s rhythmic contractions .
Mode of Action
This compound interacts with its targets by binding to the sodium and calcium channels of myocardial cells, causing their blockade . This interference disrupts the normal flow of sodium and calcium ions, leading to an increase in cytoplasmic calcium concentrations . This disruption can affect the heart’s rhythm and lead to cardiotoxic effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of sodium and calcium ion channels in myocardial cells . By blocking these channels, this compound disrupts the normal ion balance within the cells, leading to increased cytoplasmic calcium concentrations . This can have downstream effects on various cellular processes, including muscle contraction and signal transduction .
Pharmacokinetics
It is known that taxine alkaloids are absorbed quickly from the intestine and can cause death due to their toxic effect on the cardiovascular system . They are also absorbed efficiently via the skin
Result of Action
The primary result of this compound’s action is its cardiotoxic effect . By blocking sodium and calcium channels, this compound disrupts the normal functioning of the heart, which can lead to symptoms such as irregular heart rhythms and, in severe cases, cardiac arrest .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the amount of taxine alkaloids, including this compound, can vary depending on the species of yew . Furthermore, the handling of yew species can also influence the absorption of this compound, with efficient absorption occurring through the skin . Therefore, caution should be exercised when handling yew species to prevent potential intoxication .
Biochemical Analysis
Biochemical Properties
Taxine A plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily affects the cardiovascular system by binding to sodium and calcium channels in cardiomyocytes, leading to their blockade . This interaction disrupts the normal function of these channels, resulting in altered ion flow and impaired cardiac function. Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further contributing to its toxic effects .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In cardiomyocytes, it inhibits the normal function of sodium and calcium channels, leading to decreased ion flow and impaired cardiac contractility . This disruption in ion flow can cause arrhythmias and other cardiac abnormalities. Furthermore, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular function and potentially cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with sodium and calcium channels in cardiomyocytes . By blocking these channels, this compound prevents the normal flow of ions, leading to impaired cardiac function. Additionally, this compound may inhibit or activate various enzymes involved in cellular signaling pathways, further contributing to its toxic effects. Changes in gene expression have also been observed in cells exposed to this compound, indicating that this compound can influence cellular function at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed through the digestive tract and can cause signs of poisoning within 30 to 90 minutes . Over time, this compound may degrade or become less stable, leading to changes in its effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in sustained cardiac abnormalities and other toxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild symptoms such as nausea and vomiting . At higher doses, the compound can lead to severe cardiac abnormalities, including bradycardia, atrioventricular block, and cardiac arrest . These toxic effects are dose-dependent, with higher doses resulting in more severe symptoms and potentially fatal outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its absorption, distribution, and excretion . The compound is rapidly absorbed through the digestive tract and is metabolized by enzymes in the liver. It interacts with various cofactors and other biomolecules during its metabolism, leading to the production of metabolites that may also contribute to its toxic effects . Changes in metabolic flux and metabolite levels have been observed in cells exposed to this compound, indicating its significant impact on cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . The compound is rapidly absorbed through the digestive tract and is distributed to various organs, including the heart, liver, and kidneys . It interacts with transporters and binding proteins that facilitate its movement within cells and tissues. The localization and accumulation of this compound in specific organs contribute to its toxic effects, particularly in the cardiovascular system .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound is known to localize in the mitochondria and endoplasmic reticulum of cells, where it can exert its toxic effects . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, influencing its localization and activity. The presence of this compound in these organelles can disrupt normal cellular function and contribute to its toxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Taxine A is challenging due to its complex structure. While there are no widely established synthetic routes for this compound specifically, the general approach involves the isolation of taxine alkaloids from yew tree extracts. This process typically includes solvent extraction, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and limited applications. the extraction from yew trees remains the primary method. This involves harvesting yew tree parts, such as leaves and twigs, and using solvents like methanol or ethanol to extract the alkaloids. The extracts are then subjected to various purification steps to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Taxine A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its toxicity.
Substitution: Substitution reactions can occur at the hydroxyl and acetoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Taxine A has limited direct applications due to its toxicity. it is of significant interest in scientific research, particularly in the fields of toxicology and pharmacology. Studies focus on understanding its mechanism of action, its effects on cardiac cells, and its potential use as a model compound for studying cardiotoxicity .
In addition, this compound and other taxine alkaloids are used in research to develop antidotes and treatments for yew tree poisoning. The compound’s structure and reactivity also make it a valuable subject for studying complex natural products and their interactions with biological systems .
Comparison with Similar Compounds
Taxine B: Another major taxine alkaloid, Taxine B is more potent in its cardiotoxic effects compared to Taxine A.
Paclitaxel (Taxol): A well-known taxane used in chemotherapy, paclitaxel has a different mechanism of action, stabilizing microtubules and inhibiting cell division.
Docetaxel: Another chemotherapeutic agent, similar to paclitaxel, but with different pharmacokinetic properties
Uniqueness of this compound: this compound is unique due to its specific cardiotoxic effects and its complex structure, which includes multiple functional groups that can undergo various chemical reactions. Its study provides valuable insights into the toxicology of natural products and the development of potential antidotes for yew tree poisoning .
Properties
IUPAC Name |
[(1R,2S,3E,5S,7S,8S,10R,13S)-2,13-diacetyloxy-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (2R,3S)-3-(dimethylamino)-2-hydroxy-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H47NO10/c1-18-24(44-19(2)37)15-23-26(45-20(3)38)14-22-17-35(6,32(42)30(40)28(18)34(23,4)5)27(39)16-25(22)46-33(43)31(41)29(36(7)8)21-12-10-9-11-13-21/h9-14,23-27,29-31,39-41H,15-17H2,1-8H3/b22-14+/t23-,24-,25-,26-,27-,29-,30+,31+,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTXAHKUCAQPQA-MCBQMXOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3O)OC(=O)C(C(C4=CC=CC=C4)N(C)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3O)OC(=O)[C@@H]([C@H](C4=CC=CC=C4)N(C)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201098349 | |
Record name | Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201098349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361-49-5 | |
Record name | Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1361-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taxine A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001361495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taxine A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=674284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201098349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, beta-(dimethylamino)-alpha-hydroxy-, 2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo(9.3.1.1(4,8))hexadeca-3,11-dien-5-yl ester, (1S-(1R*,2S*,3E,5R*-(alphaS*,betaR*),7R*,8R*,10S*,13R*))- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAXINE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ORV5NB1NST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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